Ticarcillin (sodium)

Description

Systematic Nomenclature and Molecular Formula Analysis

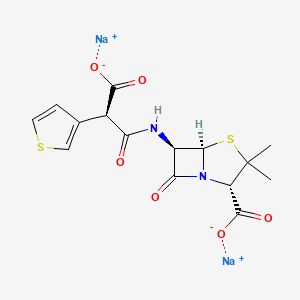

Ticarcillin sodium is formally designated as the disodium salt of ticarcillin, a carboxypenicillin. Its IUPAC name is disodium (2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. This nomenclature reflects the β-lactam core structure, the thiophene-containing side chain, and the two sodium counterions replacing carboxylic acid protons.

The molecular formula for ticarcillin sodium is C₁₅H₁₄N₂Na₂O₆S₂ , derived from the parent acid (C₁₅H₁₆N₂O₆S₂) by substitution of two acidic hydrogens with sodium ions. Key structural features include:

- A bicyclic β-lactam ring (4-thia-1-azabicyclo[3.2.0]heptane)

- Two carboxylate groups (at positions C-2 and the side chain)

- A thiophene-3-yl moiety in the acyl side chain

A comparative analysis of the free acid and sodium salt reveals critical differences in solubility and stability, driven by the ionic character imparted by the sodium ions.

Crystallographic Data and Solid-State Configuration

While detailed single-crystal X-ray diffraction data for ticarcillin sodium remain limited in public literature, its solid-state configuration can be inferred from structural analogs and computational predictions. The molecule’s density is estimated at 1.62 ± 0.1 g/cm³, with a predicted boiling point of 768.3 ± 60.0 °C. The β-lactam ring adopts a strained conformation, while the thiophene ring lies perpendicular to the bicyclic system, minimizing steric hindrance.

The sodium ions likely coordinate with carboxylate oxygens, forming a stable ionic lattice. This arrangement enhances thermal stability compared to the free acid form, as evidenced by its higher decomposition temperature.

Stereochemical Features and Diastereomeric Composition

Ticarcillin sodium exhibits four stereocenters:

- C-2 (S configuration)

- C-5 (R configuration)

- C-6 (R configuration)

- C-2' in the side chain (R configuration)

These chiral centers are critical for antibacterial activity, as epimerization at any position reduces β-lactamase stability and target binding affinity. The absolute configuration is maintained as (2S,5R,6R,2'R), ensuring proper spatial orientation of the carboxylate groups and thiophene moiety for penicillin-binding protein interaction.

Diastereomerism arises from the possibility of alternative configurations at C-2' (e.g., 2'S), but only the 2'R form demonstrates clinical efficacy. Synthetic pathways employ stereoselective acylation to ensure >99% enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The ¹H NMR spectrum of ticarcillin sodium (D₂O, 400 MHz) displays characteristic signals:

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Thiophene H-4/H-5 | 7.32–7.45 | dd (J=3.0 Hz) |

| β-Lactam CH (C-6) | 5.52 | d (J=4.0 Hz) |

| Geminal dimethyl groups | 1.43 | s |

| Side chain CH (C-2') | 4.89 | q (J=7.5 Hz) |

The ¹³C NMR spectrum (100 MHz, D₂O) reveals key assignments:

- β-Lactam carbonyl: 175.8 ppm

- Thiophene C-3: 138.2 ppm

- Carboxylate carbons: 172.4 ppm (C-2), 170.9 ppm (side chain)

The coupling pattern between H-5 (δ 3.12 ppm) and H-6 (δ 5.52 ppm) in the β-lactam ring confirms the trans-fused bicyclic structure.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of ticarcillin sodium ([M]²⁻, m/z 191.21) generates distinctive fragments:

| m/z | Fragment Ion | Pathway |

|---|---|---|

| 384.4 | [M–2Na+H]⁻ | Loss of sodium ions |

| 338.2 | β-Lactam ring opening | Cleavage of C-5–N bond |

| 160.1 | Thiophene-acetyl fragment | Side chain dissociation |

| 114.0 | Penam core | Further degradation of bicyclic system |

High-resolution MS (HRMS) confirms the molecular ion at m/z 384.04498 (calculated for C₁₅H₁₆N₂O₆S₂), with isotopic clusters matching sulfur’s natural abundance. The dominant fragmentation pathway involves β-lactam ring scission, followed by sequential loss of CO₂ and thiophene groups.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H14N2Na2O6S2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H16N2O6S2.2Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;2*+1/p-2/t7-,8-,9+,12-;;/m1../s1 |

InChI Key |

ZBBCUBMBMZNEME-QBGWIPKPSA-L |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Mixed Anhydride Coupling with Silanized 6-APA

- Mixed Anhydride Formation : 3-Thiophene malonic acid reacts with pivaloyl chloride in methylene chloride at −10°C to −10°C, using triethylamine as a base.

- Silanization of 6-APA : 6-Aminopenicillanic acid (6-APA) is treated with N,O-bis(trimethylsilyl)acetamide (BSA) in methylene chloride at 20–40°C.

- Coupling Reaction : The mixed anhydride and silanized 6-APA are combined at −5°C to 5°C for 1–2 hours.

- Salt Formation : Ticarcillin acid is converted to ticarcillin sodium using sodium iso-octoate in methanol/ethyl acetate.

- Mild reaction conditions (low temperatures, no strong bases).

- High purity (>98%) and yield due to minimized side reactions.

- Environmentally friendly post-processing.

Table 1: Key Parameters for Mixed Anhydride Method

| Parameter | Conditions/Reagents | Purity/Yield |

|---|---|---|

| Solvent | Methylene chloride, ethyl acetate, methanol | >98% HPLC |

| Temperature Range | −10°C to 40°C | – |

| Salt Agent | Sodium iso-octoate | – |

Sodium Hydrogencarbonate Salt Formation

- Ticarcillin Acid Synthesis : Ticarcillin acid is dissolved in ethyl acetate.

- Salt Formation : Sodium hydrogencarbonate is added dropwise, followed by crystallization at 25°C.

- High yield (97%) and purity (98.89% HPLC).

- Mild conditions avoid lactam ring degradation.

Table 2: Sodium Hydrogencarbonate Method

| Parameter | Conditions/Reagents | Purity/Yield |

|---|---|---|

| Solvent | Ethyl acetate | 98.89% HPLC |

| Temperature | 25°C | 97% yield |

| Salt Agent | Sodium hydrogencarbonate | – |

Extraction-Crystallization with Activated Carbon

- Extraction : Ticarcillin acid is extracted with solvents like isobutyl ketone, butanone, or N-butyl acetate at 0°C to 50°C.

- Decolorization : Activated carbon removes impurities.

- Crystallization : Sodium iso-octoate or sodium acetate is added to acetone solutions at −10°C to 50°C.

- Embodiment 6 : Isobutyl ketone extraction, sodium iso-octoate, 97.9% HPLC purity.

- Embodiment 10 : N-butyl acetate, sodium iso-octoate, 98.2% HPLC purity.

Table 3: Crystallization Methods

Prior Art: Thionyl Chloride Route

- Mixed Anhydride Formation : 3-Thiophene diethyl malonate reacts with thionyl chloride in isopropyl ether.

- Coupling with 6-APA : Sodium salt solution is layered, decolored, and filtered.

- Crystallization : Sodium hydroxide is used for final salt formation.

- Long reaction steps and harsh conditions.

- Low yield due to lactam ring degradation under basic conditions.

Alternative Crystallization Agents

Examples :

- Sodium Methylate : Methanol solution, crystallization at 10°C, 99.0% HPLC purity.

- Sodium Isohexanoate : Acetone solvent, 99.1% HPLC purity.

Table 4: Salt-Forming Agents

| Salt Agent | Solvent | Temperature | Purity |

|---|---|---|---|

| Sodium methylate | Methanol | 10°C | 99.0% |

| Sodium iso-hexanoate | Acetone | 5°C | 99.1% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Route 1: Direct Salt Formation

Ticarcillin (free acid) reacts with sodium bicarbonate in ethyl acetate to form ticarcillin disodium ( ):

Conditions :

Route 2: Mixed Anhydride Method

A multi-step process involving silanization and mixed anhydride formation ( ):

-

Mixed Anhydride Formation :

-

Silanization of 6-APA :

-

Coupling Reaction :

-

Salt Formation :

Conditions :

-

Solvents: Dichloromethane, ethyl acetate

-

Temperature: -10°C to 40°C (step-dependent)

-

Yield: 95%

Comparison of Synthesis Methods

| Parameter | Route 1 ( ) | Route 2 ( ) |

|---|---|---|

| Steps | 1 | 4 |

| Key Reagents | NaHCO₃ | Pivaloyl chloride, BSA |

| Reaction Time | 2–3 hours | 6–8 hours |

| Environmental Impact | Low | Moderate (solvent use) |

| Scalability | High | Moderate |

Degradation Reactions

Ticarcillin sodium undergoes degradation under specific conditions, primarily via β-lactam ring hydrolysis and isomerization:

β-Lactam Ring Hydrolysis

In aqueous solutions, the β-lactam ring is susceptible to hydrolysis, especially in alkaline or enzymatic (β-lactamase) environments ( ):

Degradation Kinetics :

Thermal and Photolytic Degradation

-

Thermal Stability : Degrades above 30°C, forming polymeric byproducts ( ).

-

Photolytic Degradation : Exposure to UV light accelerates decomposition, generating thiophene-related impurities ( ).

Degradation Products

| Condition | Major Byproduct | Detection Method |

|---|---|---|

| Alkaline pH | Ticarcilloic acid | HPLC-MS ( ) |

| High Temperature | Dimeric/polymeric penicillins | Size-exclusion HPLC |

| UV Light | 3-Thiophene derivatives | NMR, LC-MS ( ) |

Isomerism and Stereochemical Reactivity

Ticarcillin sodium exhibits R/S isomerism at the α-carboxy side chain, impacting pharmacokinetics and degradation ( ):

Isomer-Specific Reactivity

| Isomer | Stability (pH 7.4) | β-Lactamase Susceptibility |

|---|---|---|

| R | Higher | Resistant |

| S | Lower | Sensitive |

Pharmacokinetic Differences

| Parameter | R-Isomer | S-Isomer |

|---|---|---|

| Half-life (t₁/₂) | 1.8 hours | 1.2 hours |

| AUC (μg·h/mL) | 450 ± 120 | 320 ± 90 |

| Protein Binding | 65% | 55% |

Key Stability Considerations

Scientific Research Applications

Ticarcillin sodium is a carboxypenicillin, a type of β-lactam antibiotic, often used in combination with clavulanate . Ticarcillin's primary application is as an injectable antibiotic for treating Gram-negative bacteria, especially Pseudomonas aeruginosa and Proteus vulgaris . It is also effective against Stenotrophomonas maltophilia infections . The combination of ticarcillin and clavulanic acid is often used to treat infections in both normal and immunocompromised individuals .

Clinical Applications

Ticarcillin sodium is primarily used to treat infections caused by susceptible bacteria. These include:

- Non-CNS Infections: Effective against non-central nervous system infections caused by β-lactamase-producing bacteria, such as E. coli, Enterobacter, Klebsiella, Haemophilus influenzae, Proteus mirabilis, Pseudomonas spp., and Staph aureus .

- Gynecologic Infections: Timentin (ticarcillin and clavulanate) is administered for moderate to severe gynecologic infections . For moderate infections, a dose of 200 mg/kg/day is given in divided doses every 6 hours .

Dosage and Administration

For newborns, the recommended dose is 75-100mg/kg/dose, administered intravenously . The interval between doses depends on the postnatal age:

The IV infusion should be administered over 30 minutes .

Monitoring and Adverse Effects

Monitoring: Renal function should be assessed before starting therapy, and serum sodium and hepatic transaminases should be checked periodically . The IV site should be monitored for extravasation .

Adverse Effects: Potential adverse effects include eosinophilia, hyperbilirubinemia, elevated liver enzymes, and hypernatremia .

Compatibility and Incompatibility

- Solution Compatibility: Ticarcillin sodium is compatible with 5% dextrose and 0.9% sodium chloride solutions .

- Terminal Injection Site Compatibility: Compatible with amino acid and fat emulsion, acyclovir, aztreonam, cefepime, famotidine, fluconazole, heparin, insulin, morphine, propofol, and theophylline .

- Incompatibility: Ticarcillin sodium is incompatible with aminoglycosides, sodium bicarbonate, and vancomycin .

Mechanism of Action

Ticarcillin sodium exerts its antibiotic effects by inhibiting the cross-linking of peptidoglycan during bacterial cell wall synthesis. This inhibition prevents the bacteria from forming a stable cell wall, leading to cell lysis and death. The primary molecular target of ticarcillin is the penicillin-binding proteins (PBPs) located on the bacterial cell membrane .

Comparison with Similar Compounds

Antibacterial Spectrum

Table 1: Comparative In Vitro Activity Against Key Pathogens

Key Observations :

- Ticarcillin is 2–4× more potent than carbenicillin against P. aeruginosa but less active against Gram-positive cocci .

- Piperacillin (a ureidopenicillin) surpasses ticarcillin in P. aeruginosa coverage and Klebsiella activity .

- Against B. fragilis, ticarcillin is less effective than cefoxitin and clindamycin .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters

Key Observations :

- Ticarcillin and carbenicillin share similar elimination half-lives, but ticarcillin achieves higher AUC values at equivalent doses .

- Piperacillin has a larger volume of distribution, enhancing tissue penetration .

- Ticarcillin’s sodium content (5 mEq/g) exceeds that of piperacillin, posing a higher risk of fluid overload .

Unique Properties of Ticarcillin

- Isomerism : Ticarcillin exists as R and S isomers with distinct pharmacokinetics. The S isomer is eliminated faster (t₁/₂: 0.5 hours) than the R isomer (t₁/₂: 1.5 hours) .

- Off-Target Effects: Binds to UDP-N-acetylglucosamine 2-epimerase in S. aureus and P.

- Niche Applications: Effective against Stenotrophomonas maltophilia, a pathogen resistant to most β-lactams .

Q & A

Q. How should researchers disclose ticarcillin sodium’s potential conflicts of interest in antimicrobial studies?

- Methodological Answer :

- Transparency : Declare funding sources (e.g., pharmaceutical partnerships) in the "Acknowledgments" section.

- Data Accessibility : Deposit raw MIC data in public repositories like Figshare or Zenodo.

- Ethical Review : Obtain institutional approval for studies involving human-derived bacterial isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.